InChI=1S/C9H16N2O/c1-11-4-2-9(3-5-11)6-8(12)10-7-9/h2-7H2,1H3,(H,10,12)
.
Michael addition followed by cyclization: This method utilizes the reaction of hydroxyurea or methylhydrazine with α,β-unsaturated esters. The Michael addition forms an intermediate, which undergoes intramolecular cyclization to yield the desired diazaspiro[4.5]decan-3-one scaffold [].
Reaction of spiro epoxides with dilithiated acetic acid: This approach involves the reaction of spiro epoxides derived from heteracyclohexyl systems with dilithiated acetic acid. This reaction leads to the formation of γ-hydroxylactones, which can be further modified to obtain the desired diazaspiro[4.5]decan-3-one derivatives [].
Grignard reaction followed by cyclization: This method employs the Grignard reaction of 2-oxaspiro[4.5]decane-1,3-dione with arylmagnesium bromides. The resulting 2-oxoethyl-cycloalkanecarboxylic acids can be reacted with hydrazine or phenylhydrazine to form the corresponding pyridazinones, which can be further modified to obtain the desired diazaspiro[4.5]decan-3-one derivatives [].
N-alkylation: The nitrogen atoms in the diazaspiro[4.5]decan-3-one ring can be alkylated using alkyl halides or other alkylating agents [, ]. This reaction allows for the introduction of various substituents at the nitrogen atoms, which can influence the pharmacological properties of the resulting compounds.
Reduction of the carbonyl group: The carbonyl group in the lactam moiety can be reduced using reducing agents like lithium aluminum hydride (LAH) to yield the corresponding alcohol []. This modification can alter the compound's polarity and potentially influence its interactions with biological targets.
Formation of oximes and hydrazones: The carbonyl group can react with hydroxylamine or hydrazine derivatives to form oximes and hydrazones, respectively []. These derivatives can be further modified to introduce additional functional groups or alter the compound's pharmacological properties.
The mechanism of action of 8-Methyl-2,8-diazaspiro[4.5]decan-3-one and its derivatives has been primarily studied in the context of their potential as muscarinic agonists [, , , ].
Muscarinic agonists bind to and activate muscarinic acetylcholine receptors, which are involved in various physiological processes, including learning, memory, and attention. 8-Methyl-2,8-diazaspiro[4.5]decan-3-one derivatives have shown varying degrees of affinity for muscarinic receptor subtypes, particularly M1 and M2 [, , , ]. The specific mechanism by which these compounds interact with muscarinic receptors and elicit their effects requires further investigation.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6